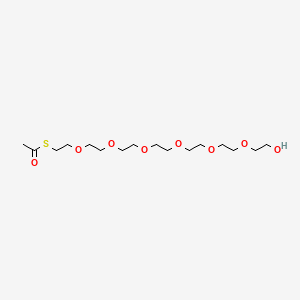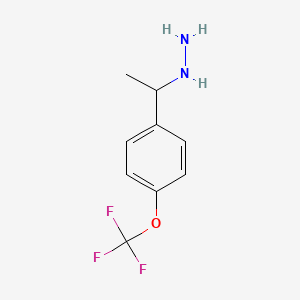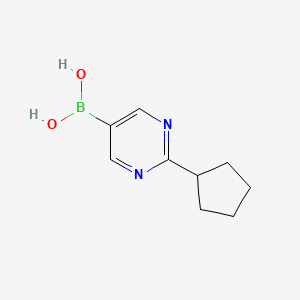![molecular formula C33H31N5O4 B14072638 2-C-(4-Aminopyrrolo[2,1-f][1,2,4]triazin-7-yl)-2,5-anhydro-3,4,6-tris-O-(phenylmethyl)-D-altrononitrile](/img/structure/B14072638.png)
2-C-(4-Aminopyrrolo[2,1-f][1,2,4]triazin-7-yl)-2,5-anhydro-3,4,6-tris-O-(phenylmethyl)-D-altrononitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
GS-441524 is a nucleoside analogue antiviral drug developed by Gilead Sciences. It is the main plasma metabolite of the antiviral prodrug remdesivir and has a half-life of around 24 hours in human patients . GS-441524 has shown effectiveness against various viruses, including feline coronavirus strains responsible for feline infectious peritonitis, a lethal systemic disease affecting domestic cats .
Métodos De Preparación
The preparation of GS-441524 involves several synthetic routes and reaction conditions. One method includes using pyrrole [2, 1-F] [1, 2, 4] triazine-4-amine and D-ribose as raw materials. The process involves hydroxyl protecting group loading reaction, cyanation reaction, and hydroxyl protecting group removing reaction to obtain GS-441524 . This synthetic route is short, with a high total yield, making it suitable for large-scale synthesis .
Análisis De Reacciones Químicas
GS-441524 undergoes various chemical reactions, including phosphorylation. It is phosphorylated three times to form the active nucleoside triphosphate, which is incorporated into the genome of virions, terminating their replication . The compound is phosphorylated by nucleoside kinases, likely adenosine kinase, and then by nucleoside-diphosphate kinase to the active nucleotide triphosphate form . Common reagents and conditions used in these reactions include nucleoside kinases and nucleoside-diphosphate kinase .
Aplicaciones Científicas De Investigación
GS-441524 has a wide range of scientific research applications. It has been studied for its effectiveness against COVID-19, with some researchers arguing that it may be superior to remdesivir for treating this disease . GS-441524 has also been used in the treatment of feline infectious peritonitis, showing high efficacy in reducing clinical signs, prolonging survival, and achieving remission in some cases . Additionally, GS-441524 has been investigated for its potential use in treating Ebola virus infections .
Mecanismo De Acción
The mechanism of action of GS-441524 involves its phosphorylation to form the active nucleoside triphosphate. This active form is incorporated into the genome of virions, disrupting viral RNA replication by competing with endogenous nucleoside triphosphates for incorporation into nascent viral RNA transcripts and triggering delayed chain termination of RNA-dependent RNA polymerase . The molecular targets include replicase polyprotein 1ab and RNA-directed RNA polymerase .
Comparación Con Compuestos Similares
GS-441524 is similar to other nucleoside analogues, such as remdesivir, obeldesivir, and deuremidevir . Remdesivir is a prodrug of GS-441524 and has been used to treat multiple RNA virus infections . Obeldesivir and deuremidevir are other prodrugs that have shown effectiveness against various viruses . GS-441524 is unique due to its ease of synthesis, lower kidney and hepatotoxicity, and potential for oral delivery .
Propiedades
Fórmula molecular |
C33H31N5O4 |
|---|---|
Peso molecular |
561.6 g/mol |
Nombre IUPAC |
(2R)-2-(4-aminopyrrolo[2,1-f][1,2,4]triazin-7-yl)-3,4-bis(phenylmethoxy)-5-(phenylmethoxymethyl)oxolane-2-carbonitrile |
InChI |
InChI=1S/C33H31N5O4/c34-22-33(29-17-16-27-32(35)36-23-37-38(27)29)31(41-20-26-14-8-3-9-15-26)30(40-19-25-12-6-2-7-13-25)28(42-33)21-39-18-24-10-4-1-5-11-24/h1-17,23,28,30-31H,18-21H2,(H2,35,36,37)/t28?,30?,31?,33-/m0/s1 |
Clave InChI |
PJXBLWLWNWGFJO-JQEGSFOSSA-N |
SMILES isomérico |
C1=CC=C(C=C1)COCC2C(C([C@](O2)(C#N)C3=CC=C4N3N=CN=C4N)OCC5=CC=CC=C5)OCC6=CC=CC=C6 |
SMILES canónico |
C1=CC=C(C=C1)COCC2C(C(C(O2)(C#N)C3=CC=C4N3N=CN=C4N)OCC5=CC=CC=C5)OCC6=CC=CC=C6 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


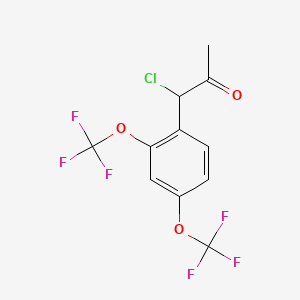
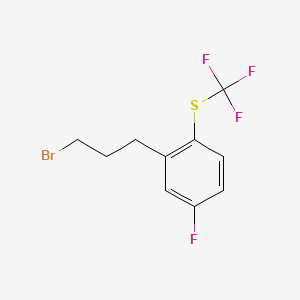
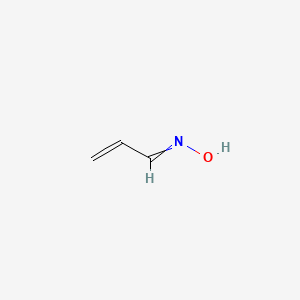
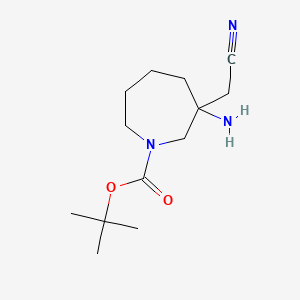

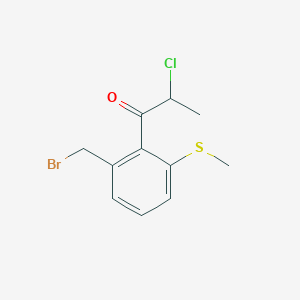


![(3-Chloro-[2,4'-bipyridin]-5-yl)boronic acid](/img/structure/B14072592.png)
![methyl (2R)-2-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}propanoate](/img/structure/B14072607.png)
